![molecular formula C6H16N2O2S B1658450 N,N'-diisopropylsulfamide CAS No. 6104-07-0](/img/structure/B1658450.png)
N,N'-diisopropylsulfamide
Overview
Description
N,N'-diisopropylsulfamide (DIPS) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DIPS is a strong base and a versatile reagent that has been used in various chemical reactions.
Mechanism of Action
N,N'-diisopropylsulfamide acts as a strong base and a nucleophile, which makes it useful in various chemical reactions. It can also act as a ligand in coordination chemistry, forming stable complexes with transition metals. The mechanism of action of N,N'-diisopropylsulfamide in biological systems is not well understood and requires further research.
Biochemical and Physiological Effects:
N,N'-diisopropylsulfamide has been shown to have low toxicity and is not known to have any significant physiological effects. However, its use in biological systems requires further investigation.
Advantages and Limitations for Lab Experiments
N,N'-diisopropylsulfamide is a versatile reagent that can be used in various chemical reactions. It is also relatively inexpensive and easy to synthesize. However, its strong basicity can make it difficult to handle in some reactions, and its use in biological systems requires caution.
Future Directions
There are several potential future directions for research on N,N'-diisopropylsulfamide. One area of interest is its use in the synthesis of new pharmaceuticals. N,N'-diisopropylsulfamide could also be used in the development of new catalytic systems for chemical reactions. Further research is also needed to understand the mechanism of action of N,N'-diisopropylsulfamide in biological systems and its potential use in drug delivery.
Scientific Research Applications
N,N'-diisopropylsulfamide has been used in various chemical reactions, including the synthesis of amides, esters, and lactams. It has also been used as a base in the deprotonation of various compounds. N,N'-diisopropylsulfamide has been shown to be an effective reagent in the synthesis of various pharmaceuticals, including anticonvulsants and anti-inflammatory agents.
properties
IUPAC Name |
N-(propan-2-ylsulfamoyl)propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O2S/c1-5(2)7-11(9,10)8-6(3)4/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLCGQKFWZSTSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)NC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384731 | |
Record name | N,N'-diisopropylsulfamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6104-07-0 | |
Record name | N,N'-diisopropylsulfamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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